

3-Hydroxypropanoyl chloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxypropanoyl chloride*

Cat. No.: *B104145*

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxypropanoyl Chloride**

Introduction

3-Hydroxypropanoyl chloride (CAS No. 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and drug development.^[1] Its structure incorporates both a reactive acyl chloride group and a primary hydroxyl group, making it a versatile building block for creating diverse and complex molecular architectures.^{[1][2]} This dual functionality allows for selective reactions at either end of the three-carbon chain, providing a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis protocols, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

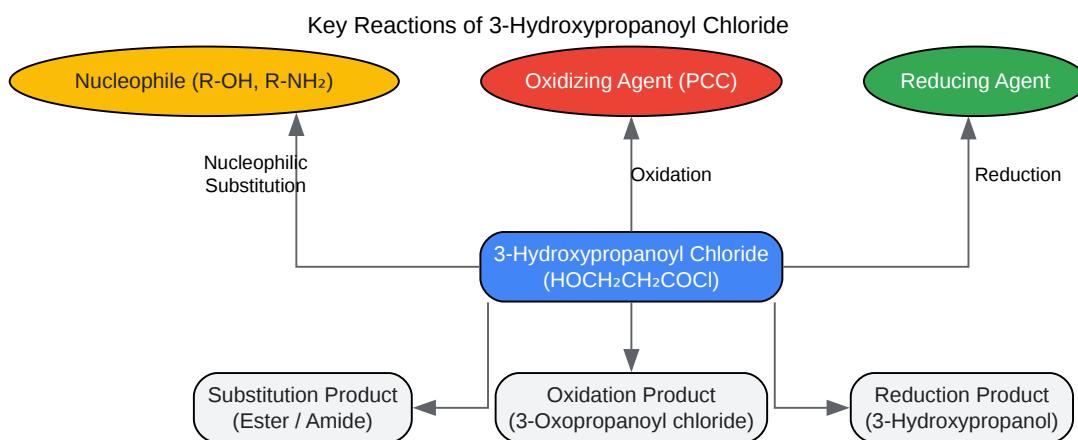
The fundamental properties of **3-Hydroxypropanoyl chloride** are summarized below. These identifiers are crucial for substance identification and regulatory compliance.

Property	Value	Citation
CAS Number	109608-73-3	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₅ ClO ₂	[1] [2] [3] [4]
Molecular Weight	108.52 g/mol	[2] [3] [4]
IUPAC Name	3-hydroxypropanoyl chloride	[2] [3]
Canonical SMILES	C(CO)C(=O)Cl	[2]
InChI Key	ZDOWUKFHZLWXJA-UHFFFAOYSA-N	[2]

Note: Specific experimental data for properties such as melting point, boiling point, and density are not readily available in the cited literature.

Spectroscopic Characterization

The structural elucidation of **3-Hydroxypropanoyl chloride** relies on standard spectroscopic techniques. While specific spectral data is not detailed in the provided search results, methods such as ¹H NMR and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the proton and carbon framework of the molecule.[\[1\]](#) Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the hydroxyl (-OH) and acyl chloride (C=O) functional groups.


Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Hydroxypropanoyl chloride** stems from the distinct reactivity of its two functional groups. The acyl chloride is a highly electrophilic moiety, while the hydroxyl group can act as a nucleophile or be subjected to oxidation.[\[1\]](#)

Key Reactions

- Nucleophilic Acyl Substitution: The acyl chloride group is exceptionally reactive towards nucleophiles.[\[1\]](#)

- Esterification: It readily reacts with a wide range of alcohols to yield 3-hydroxypropanoate esters.[1] This reaction is fundamental in the synthesis of natural products like bruchins.[1]
- Amidation: In a similar manner, it reacts with primary and secondary amines to form the corresponding amides.[1] This reaction is a key step in building the core structures of various pharmaceutical agents, including TNF- α inhibitors.[2][5]
- Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde using controlled oxidizing agents like pyridinium chlorochromate (PCC).[1] This transformation yields 3-oxopropanoyl chloride, another valuable bifunctional intermediate.[1][2]
- Reduction: The acyl chloride can be reduced to a primary alcohol, resulting in the formation of 3-hydroxypropanol.[2]

[Click to download full resolution via product page](#)

Figure 1: Core chemical transformations of **3-Hydroxypropanoyl Chloride**.

Experimental Protocols

Synthesis of 3-Hydroxypropanoyl Chloride

The most direct and common method for synthesizing **3-Hydroxypropanoyl chloride** is through the direct chlorination of 3-Hydroxypropanoic acid.[1][2] This process involves a nucleophilic acyl substitution mechanism.[1]

Reagents and Materials:

- 3-Hydroxypropanoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)[1][4]
- Anhydrous inert solvent (e.g., dichloromethane, CH_2Cl_2)[1][4]
- Reaction flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Detailed Methodology:

- Setup: A clean, dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.[1]
- Reagent Preparation: 3-Hydroxypropanoic acid is dissolved in a minimal amount of anhydrous dichloromethane and placed in the reaction flask.
- Reaction Conditions: The flask is cooled to 0–5°C using an ice bath while stirring under an inert atmosphere.[1]
- Reagent Addition: Thionyl chloride or oxalyl chloride is added dropwise to the stirred solution from the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent side reactions involving the hydroxyl group.[1]

- Reaction Progression: The reaction mixture is stirred at low temperature for a specified period (typically 1-3 hours) and then allowed to warm to room temperature. The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad carboxylic acid -OH stretch).
- Workup and Purification: Upon completion, the volatile byproducts (SO₂, HCl, CO, CO₂) and the solvent are removed under reduced pressure.^[1] The crude product is then purified, typically by vacuum distillation, to yield pure **3-Hydroxypropanoyl chloride**.

Workflow: Synthesis of 3-Hydroxypropanoyl Chloride

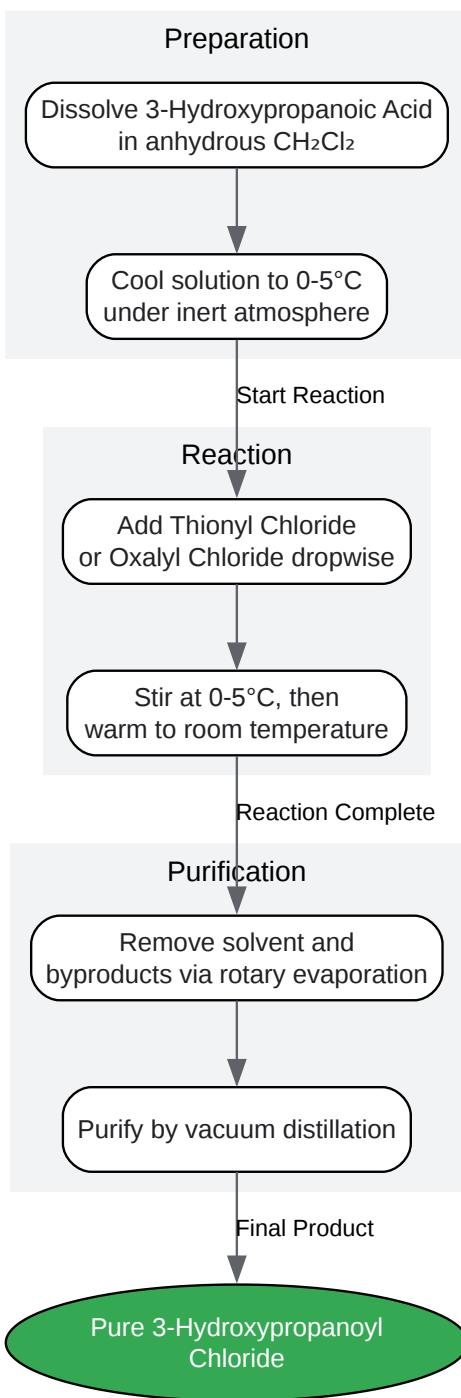

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for direct acyl chlorination.

Applications

3-Hydroxypropanoyl chloride is a key intermediate in several fields:

- Pharmaceuticals: It serves as a crucial building block in the synthesis of Tumor Necrosis Factor-alpha (TNF- α) inhibitors, which are used to treat inflammatory conditions.[2][5][6]
- Organic Synthesis: Its bifunctional nature makes it a valuable reagent for constructing a wide array of organic molecules.[1][2]
- Biochemical Research: It is an intermediate in the production of other important compounds like 3-hydroxypropionic acid, a platform chemical for bioplastics and biofuels.[2]

Safety and Handling

3-Hydroxypropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.[2]

Hazard	Description	Handling and Storage Precautions	Citation
Toxicity	Causes irritation and burns upon skin and eye contact. Inhalation can irritate the respiratory tract.	Handle in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.	[2] [7]
Corrosivity	Reacts with water and alcohols, releasing corrosive hydrogen chloride fumes. It is moisture-sensitive.	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, metals, and strong bases.	[2] [8]
Flammability	May ignite with heat or open flames.	Keep away from heat, sparks, and open flames. Use non-sparking tools.	[2] [8]

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[7\]](#)
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[7\]](#)
- Eye Contact: Rinse eyes with pure water for at least 15 minutes.[\[7\]](#)

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[7\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxypropanoyl chloride | 109608-73-3 | Benchchem [benchchem.com]
- 2. Buy 3-Hydroxypropanoyl chloride | 109608-73-3 [smolecule.com]
- 3. 3-Hydroxypropanoyl chloride | C3H5ClO2 | CID 18673867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hydroxypropanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-hydroxypropanoyl chloride | 109608-73-3 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Hydroxypropanoyl chloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104145#3-hydroxypropanoyl-chloride-chemical-properties\]](https://www.benchchem.com/product/b104145#3-hydroxypropanoyl-chloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com